molecular formula C7H9NO3 B044477 Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 116129-05-6

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B044477
CAS No.: 116129-05-6
M. Wt: 155.15 g/mol
InChI Key: CCRHBUGQSJDWFY-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[2.1.1]hexane core, which is a compact and rigid structure, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of photochemical synthesis and modular approaches are likely employed. These methods ensure high yields and purity, which are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate stands out due to its compact and rigid structure, which provides unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug development, where precise molecular interactions are crucial .

Properties

IUPAC Name

methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-6(10)7-2-4(3-7)5(9)8-7/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRHBUGQSJDWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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